2-Isooctyl-4,6-dinitrophenol

Description

Overview of Dinitrophenol Derivatives: Structural Classes and Nomenclature

Dinitrophenols are a group of synthetic organic chemicals characterized by a phenol (B47542) ring substituted with two nitro groups. cdc.gov There are six structural isomers of dinitrophenol, determined by the positions of the nitro groups on the benzene (B151609) ring relative to the hydroxyl group. wikipedia.orgcdc.gov These isomers are 2,3-dinitrophenol, 2,4-dinitrophenol (B41442), 2,5-dinitrophenol, 2,6-dinitrophenol (B26339), 3,4-dinitrophenol, and 3,5-dinitrophenol. wikipedia.org

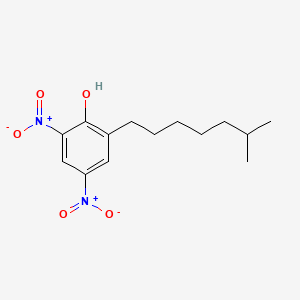

The nomenclature of dinitrophenol derivatives follows standard IUPAC conventions, where the positions of the nitro groups are indicated by numbers. For instance, 2,4-dinitrophenol (2,4-DNP) has nitro groups at the second and fourth carbon atoms of the phenol ring. nih.gov When other substituents, such as alkyl groups, are present, their positions are also numbered accordingly. iitk.ac.in For example, in 2-Isooctyl-4,6-dinitrophenol, an isooctyl group is attached at the second position, and the nitro groups are at the fourth and sixth positions.

| Isomer | CAS Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| 2,3-Dinitrophenol | 66-56-8 | C6H4N2O5 | 184.11 |

| 2,4-Dinitrophenol | 51-28-5 | C6H4N2O5 | 184.11 |

| 2,5-Dinitrophenol | 329-71-5 | C6H4N2O5 | 184.11 |

| 2,6-Dinitrophenol | 573-56-8 | C6H4N2O5 | 184.11 |

| 3,4-Dinitrophenol | 577-71-9 | C6H4N2O5 | 184.11 |

| 3,5-Dinitrophenol | 586-11-8 | C6H4N2O5 | 184.11 |

Academic Significance of Alkyl-Substituted Phenols and Nitrophenols

Alkyl-substituted phenols are a significant class of compounds in chemical research due to their diverse applications and interesting structure-activity relationships. The introduction of alkyl groups to a phenol ring can modify its physical and chemical properties, such as acidity, solubility, and reactivity. iitk.ac.in These modifications are crucial in various fields, including the synthesis of polymers, detergents, and pharmaceuticals. Research has shown that the position and size of the alkyl substituent can influence the compound's biological activity. science.gov

Nitrophenols, which include dinitrophenol derivatives, are of particular interest in environmental science and toxicology. waterquality.gov.au They are recognized as environmental contaminants, often released from industrial effluents and automobile exhaust. cdc.govwikidoc.org The study of their fate in the environment, including biodegradation and photodegradation, is an active area of research. waterquality.gov.au Furthermore, the nitro groups confer specific electronic properties that are exploited in the synthesis of dyes, pigments, and explosives. cdc.govwaterquality.gov.au

Positioning of this compound within Contemporary Chemical Science Inquiry

This compound, a derivative of dinitrophenol, is a subject of contemporary scientific interest primarily due to its potential applications as a metabolic uncoupler and its role in the synthesis of other chemical compounds. smolecule.com The presence of the isooctyl group, a bulky alkyl substituent, significantly influences its lipophilicity, which in turn affects its interaction with biological membranes. ontosight.ai

Research into this compound and related compounds, such as dinocap (B1148560), which is a mixture of dinitrophenyl crotonate esters including isooctyl-dinitrophenyl esters, is ongoing. smolecule.com These studies aim to understand the structure-activity relationship, particularly how the alkyl chain affects the compound's biological and chemical properties. For instance, the conjugation of a 4-isooctyl group to 2,6-dinitrophenol has been shown to increase its uncoupling activity. nih.gov

| Compound | CAS Number | Key Research Area |

|---|---|---|

| This compound | 41227-52-5 | Metabolic uncoupling, chemical synthesis |

| Dinocap | 39300-45-3 | Fungicide, acaricide |

Historical Context of Dinitrophenol Research in Uncoupling Mechanisms and Environmental Chemistry

The study of dinitrophenols has a long history, dating back to the early 20th century. 2,4-Dinitrophenol (DNP) was one of the first synthetic chemicals identified to have a significant biological effect, specifically on metabolic rate. nih.govwikipedia.org In the 1930s, it was discovered that DNP acts as an uncoupler of oxidative phosphorylation. umaine.edu This process involves the dissipation of the proton gradient across the mitochondrial membrane, leading to energy being lost as heat instead of being used for ATP synthesis. wikidoc.org This mechanism of action made DNP a subject of intense research in biochemistry to explore bioenergetics. wikidoc.org

From an environmental perspective, dinitrophenols have been a concern due to their toxicity and presence in industrial waste. wikidoc.org The United States Environmental Protection Agency (EPA) has classified DNP as a significant environmental contaminant. wikidoc.org Research in environmental chemistry has focused on the detection, degradation, and toxicological effects of dinitrophenols in various environmental matrices, including water and soil. cdc.govwaterquality.gov.au Studies have investigated their formation in the atmosphere through the nitration of other phenolic compounds. acs.org

Structure

3D Structure

Properties

CAS No. |

41227-52-5 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

2-(6-methylheptyl)-4,6-dinitrophenol |

InChI |

InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3 |

InChI Key |

VZPYZYHXSMGBJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isooctyl 4,6 Dinitrophenol

Established Pathways for Dinitrophenol Synthesis via Nitration of Phenolic Precursors

The introduction of nitro groups onto a phenolic backbone is a fundamental process in the synthesis of dinitrophenols. This is typically achieved through electrophilic aromatic substitution, where the hydroxyl group of the phenol (B47542) directs the incoming nitro groups to specific positions on the aromatic ring.

Nitration of Phenol and Mononitrophenols for Dinitrophenol Scaffolds

The direct nitration of phenol is a common method to produce dinitrophenol isomers. wikipedia.orggoogle.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the electron-rich phenol ring.

The nitration of phenol can proceed in a stepwise manner. Initially, mononitrophenols are formed, primarily 2-nitrophenol (B165410) and 4-nitrophenol (B140041). Further nitration of these intermediates leads to the formation of dinitrophenols. For instance, the nitration of 2-nitrophenol or 4-nitrophenol can yield 2,4-dinitrophenol (B41442). wikipedia.org One method describes the synthesis of 2,4-dinitrophenol by nitrating phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, achieving a yield of up to 80%. researchgate.netsciencemadness.org Another approach involves the hydrolysis of 2,4-dinitrochlorobenzene. wikipedia.org

The reaction conditions, including the concentration of the nitrating agent, temperature, and reaction time, play a crucial role in determining the final product distribution and yield. For example, a method for producing 2,4-dinitrophenol involves nitration with concentrated nitric acid in an aqueous-alcoholic medium at the boiling point for 1-2 hours. google.com

Regioselective Nitration Strategies for Substituted Phenols

Achieving regioselectivity—the preferential nitration at a specific position on the substituted phenol ring—is a significant challenge in organic synthesis. The directing effects of the existing substituents on the phenol ring govern the position of the incoming nitro group. The hydroxyl group is a strong activating group and an ortho-, para-director, while other substituents can influence the regioselectivity through steric and electronic effects.

Various strategies have been developed to control the regioselectivity of nitration. The use of different nitrating agents and catalysts can significantly influence the isomer distribution. dergipark.org.trtandfonline.comsemanticscholar.org For instance, metal nitrates have been employed to enhance the scope of the nitration process. tandfonline.com The reaction medium can also play a critical role; for example, highly regiospecific mononitration of phenols has been achieved in a microemulsion. tandfonline.com

Solid acid catalysts, such as zeolites, have been investigated for the regioselective nitration of substituted aromatic compounds. google.com These catalysts can favor the formation of the para-isomer by providing shape-selective constraints within their porous structures. google.com Another approach utilizes strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of sulfuric acid-silica under solvent-free conditions to achieve regioselective nitration of phenols. researchgate.net

Approaches for Introducing Isooctyl or Other Alkyl Chains into Phenolic Structures

The introduction of an isooctyl group onto the phenolic ring is a key step in the synthesis of the target molecule. This is typically accomplished through alkylation reactions.

Alkylation Reactions in the Synthesis of Substituted Phenols

Friedel-Crafts alkylation is a widely used method for attaching alkyl groups to aromatic rings. jk-sci.comwikipedia.org In the context of phenol alkylation, a Lewis acid catalyst is typically employed to generate a carbocation from an alkylating agent, such as an alkyl halide or an alkene. jk-sci.com This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol directs the incoming alkyl group primarily to the ortho and para positions.

The choice of catalyst and reaction conditions is critical to control the reaction and avoid common side reactions like polyalkylation and rearrangement of the alkyl group. jk-sci.com Various Lewis acids, ranging from very active (e.g., AlCl3) to mild (e.g., BCl3, SnCl4), can be used to catalyze the reaction. jk-sci.com Solid catalysts, including acidic oxides, modified zeolites, and supported metal halides, have also been developed to facilitate phenol alkylation. jk-sci.comwhiterose.ac.uk For instance, the alkylation of phenol with isobutylene (B52900) in the presence of an aluminum phenoxide catalyst is a known process. google.com

The synthesis of 2-isooctyl-4,6-dinitrophenol would likely involve the alkylation of phenol with an isooctyl precursor, such as isooctene or an isooctyl halide, to form isooctylphenol (B12645080). This intermediate would then be subjected to nitration. vulcanchem.comjru.edu.in

Nitration of Alkylphenols with Cleavage or Retention of Alkyl Groups

The nitration of alkylphenols is the final key step in the synthesis of this compound. The pre-existing alkyl group and hydroxyl group on the phenol ring will direct the incoming nitro groups. Typically, the bulky isooctyl group will sterically hinder nitration at the adjacent ortho position, favoring substitution at the other available positions.

In some cases, the conditions of nitration can lead to the cleavage of the alkyl group, a process known as dealkylation. However, for the synthesis of this compound, the goal is to retain the isooctyl group. This is generally achievable under controlled nitration conditions. The synthesis of the related compound Dinocap (B1148560), which contains an isooctylphenyl group, involves the nitration of isooctylphenol as a key step. patsnap.com

The synthesis of similar structures, such as 2-cyclohexyl-4,6-dinitrophenol and 2-isopropyl-4,6-dinitrophenol, follows a similar logic of alkylation followed by nitration. accustandard.comhaz-map.com The synthesis of a 2-(fluorobutyl)-4,6-dinitrophenol analog also involves alkylation to introduce the fluorobutyl group, followed by nitration. ontosight.ai

Characterization of Synthetic Intermediates and Final Products

The characterization of the synthetic intermediates, such as isooctylphenol and mononitrated isooctylphenols, and the final product, this compound, is essential to confirm their identity and purity. A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment of the hydrogen and carbon atoms, allowing for the determination of the connectivity of the atoms and the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns, which can aid in structure confirmation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and alkyl (C-H) groups. For example, the IR spectrum of 2,4-dinitrophenol shows characteristic absorption bands for these functional groups. researchgate.net

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be used to confirm the empirical and molecular formula.

Derivatization Reactions and Subsequent Chemical Transformations of this compound

Formation of Esters and Other Phenolic Derivatives (e.g., related to Dinocap)

The most prominent derivatization of dinitrophenols, including the this compound isomer, is esterification of the phenolic hydroxyl group. smolecule.com This reaction is significant as it is the basis for the production of the commercial fungicide and acaricide, Dinocap. smolecule.com

Dinocap is not a single compound but a complex mixture of dinitrophenyl crotonate esters. smolecule.com The Chemical Abstracts Service (CAS) defines Dinocap as a combination of 2-butenoic acid, 2-isooctyl-4,6-dinitrophenyl ester and 2-butenoic acid, 4-isooctyl-2,6-dinitrophenyl ester. fao.org The synthesis involves the esterification of the precursor dinitrophenols with derivatives of crotonic acid. smolecule.com

The "isooctyl" group itself is a mixture of isomers, primarily 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. fao.org Technical Dinocap consists of a mixture of two main isomeric groups, the 2,4-dinitro-6-octyl isomers and the 2,6-dinitro-4-octyl isomers, typically in a ratio of approximately 2:1 to 2.6:1. smolecule.comfao.org The formation of these esters converts the parent phenol into a more complex molecule with altered solubility and reactivity. smolecule.com For example, 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester formed from the formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. echemi.com

Beyond esterification, other phenolic derivatives can be synthesized. For instance, ether linkages can be formed. A study on mitochondrial uncoupler compounds involved the synthesis of 2,6-dinitro-4-(octyloxy)phenol, an ether derivative, through a two-step process starting with the alkylation of hydroquinone (B1673460) followed by di-nitration. nih.gov While this specific example does not use an isooctyl precursor, it demonstrates the chemical feasibility of forming ether derivatives from dinitrophenols.

Table 1: Examples of this compound and its Derivatives

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₁₄H₂₀N₂O₅ | Parent Phenol |

| Dinocap | C₁₈H₂₄N₂O₆ | Ester Derivative (Mixture) smolecule.com |

| 2-butenoic acid, 2-isooctyl-4,6-dinitrophenyl ester | C₁₈H₂₄N₂O₆ | Component of Dinocap fao.org |

| 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate | C₁₈H₂₄N₂O₆ | Isomer within Dinocap smolecule.com |

Chemical Stability and Degradation Pathways in Controlled Laboratory Settings

The chemical stability of this compound derivatives, particularly the Dinocap esters, has been examined under controlled conditions. The primary degradation pathway for these esters is the hydrolysis of the ester bond, which regenerates the parent dinitrophenols. agropages.com This reaction is highly dependent on pH and temperature.

Studies on Dinocap show that it is relatively stable in acidic media but is rapidly hydrolyzed in alkaline conditions. agropages.com The rate of hydrolysis increases with both pH and temperature. For instance, the half-life (DT₅₀) for Dinocap isomers was found to be significantly longer under acidic conditions compared to alkaline conditions. herts.ac.uk The compound is also susceptible to decomposition by light and at temperatures above 32°C. agropages.com

Table 2: Hydrolytic Stability of Dinocap Isomers

| pH | Temperature (°C) | Half-life (DT₅₀) |

|---|---|---|

| 4 | 20 | 280 days |

| 4 | 30 | 73 days |

| 9 | 20 | 6.5 days |

| 9 | 30 | 1.7 days |

Source: Based on data for Dinocap isomers. herts.ac.uk

In addition to chemical hydrolysis, microbial degradation represents another key pathway studied in laboratory settings. While direct studies on this compound are limited, research on structurally similar compounds like dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) provides insight. In one study, a pure culture of Clostridium bifermentans was shown to degrade dinoseb within 96 hours in the presence of a fermentable carbon source, a process known as cometabolism. nih.gov The degradation could proceed to mineralization, with a percentage of the radiolabeled aromatic ring being converted to ¹⁴CO₂. nih.gov In soil degradation studies, the principal metabolite of Dinocap is identified as its corresponding phenol, 2,4-dinitro-6-(2-octyl)phenol, resulting from the hydrolysis of the ester linkage. agropages.com

Advanced Analytical Characterization and Quantitative Detection of 2 Isooctyl 4,6 Dinitrophenol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For dinitrophenol compounds, including the isooctyl analogue, various chromatographic methods have been developed to ensure high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dinitrophenols due to its efficiency and applicability to non-volatile compounds. researchgate.netwjpmr.com Method development for these compounds often involves optimizing several parameters to achieve baseline separation and accurate quantification. chromatographyonline.comresearchgate.net

A typical HPLC method for dinitrophenols utilizes a reverse-phase (RP) column, such as a C18 or C8, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.govrsc.org The pH of the mobile phase is a critical parameter, as it affects the ionization state of the phenolic hydroxyl group and thus the retention behavior of the compound. For instance, an acidic mobile phase (e.g., using phosphoric or formic acid) is often employed to suppress the ionization of the phenol (B47542) group, leading to better peak shape and retention on a reverse-phase column. sielc.comrsc.org

Validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For the analysis of dinitrophenols, linearity is typically established over a concentration range relevant to the expected sample concentrations. Precision, both intraday and interday, is assessed by replicate injections of a standard solution, with relative standard deviations (RSD) ideally below a certain threshold (e.g., <15%). chromatographyonline.com Accuracy is determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. chromatographyonline.com

Table 1: Exemplary HPLC Method Parameters for Dinitrophenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 4 µm | researchgate.net |

| Mobile Phase | Acetonitrile/0.085% Orthophosphoric Acid (30:70 v/v) | rsc.org |

| Flow Rate | 0.8 mL/min | rsc.org |

| Detection | UV at 235 nm and 214 nm | researchgate.net |

| Temperature | 50 °C | rsc.org |

This table presents a general method for dinitrophenol analysis; specific parameters for 2-isooctyl-4,6-dinitrophenol may require further optimization.

For the detection of trace levels of dinitrophenols, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.net This technique offers superior sensitivity and selectivity compared to conventional HPLC with UV detection. researchgate.net The use of smaller particle size columns in UHPLC results in faster analysis times and improved resolution.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like dinitrophenols, allowing for their detection as either protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. In the case of dinitrophenols, negative ion mode is often preferred due to the acidic nature of the phenolic proton. Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions. This minimizes interference from the sample matrix and allows for confident identification and quantification at very low concentrations. nih.govepa.gov

The development of a UHPLC-ESI-MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters. For instance, a study on the analysis of dinitrophenols in urine and saliva utilized a C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid in an isocratic elution mode. us.es

Table 2: UHPLC-ESI-MS/MS Parameters for Dinitrophenol Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm | us.es |

| Mobile Phase | Water:Acetonitrile (20:80 v/v) with 0.1% Formic Acid | us.es |

| Flow Rate | 0.5 mL/min | us.es |

| Ionization Mode | Electrospray Ionization (ESI) | epa.govus.es |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry | us.es |

This table provides an example of a UHPLC-MS/MS method for related dinitrophenol compounds. Specific ion transitions for this compound would need to be determined experimentally.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. scielo.brrhhz.net While some dinitrophenols can be analyzed directly, their polarity and potential for thermal degradation can present challenges. epa.gov To improve their volatility and thermal stability, derivatization is often employed.

A common derivatization technique for phenols is methylation to form the corresponding anisoles, or reaction with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ethers. epa.gov These derivatives are less polar and more volatile, making them more amenable to GC analysis. The choice of detector is also crucial, with Flame Ionization Detection (FID) being a general-purpose option and Electron Capture Detection (ECD) offering high sensitivity for electrophilic compounds like the PFBBr derivatives. epa.gov

For certain dinitrophenol analogues, such as 2-amino-4,6-dinitrophenol, GC-MS methods have been developed involving derivatization to an O-acetyl derivative for enhanced stability and detection. doaj.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) spectroscopy is a key method for identifying the functional groups within a molecule. The IR spectrum of a dinitrophenol compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

For a dinitrophenol, characteristic IR peaks would include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

Aromatic C-H Stretching: Peaks usually found just above 3000 cm⁻¹.

N-O Stretching (Nitro Group): Strong, distinct bands for the asymmetric and symmetric stretching of the NO₂ groups, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. ukessays.com

C=C Stretching (Aromatic Ring): Absorptions in the 1450-1600 cm⁻¹ region.

C-H Bending (Alkyl Group): Bending vibrations for the isooctyl group would be expected in the 1350-1470 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The dinitrophenyl group is a strong chromophore due to the presence of the aromatic ring and the electron-withdrawing nitro groups.

The UV-Vis spectrum of a dinitrophenol typically shows strong absorption bands in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. For example, the UV-Vis spectrum of 2,4-dinitrophenol (B41442) in solution shows a maximum absorbance at around 316 nm. researchgate.net Another study on 2,4-dinitrophenol reported a peak at 360 nm, which shifted upon reduction. rsc.org The specific λmax for this compound would be influenced by the presence of the isooctyl group, but would be expected to be in a similar region to other dinitrophenols.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4,6-trinitrophenol |

| 2,4-dinitrophenol |

| 2,6-dinitrophenol (B26339) |

| 2-amino-4,6-dinitrophenol |

| 2-amino-4-nitrophenol (B125904) |

| 2-chlorophenol |

| 2-isopropyl-4,6-dinitro-5-methyl phenol |

| 2-methyl-4,6-dinitrophenol |

| 2-nitrophenol (B165410) |

| 4,6-dinitro-o-cresol |

| 4-amino-2,6-dinitrophenol |

| 4-nitrophenol (B140041) |

| Dinoseb (B1670700) |

| Nitro-4-aminophenol |

| Pentafluorobenzyl bromide |

| Phenol |

| Picramic acid |

| Acetonitrile |

| Formic acid |

| Methanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C14H20N2O5 and a molecular weight of approximately 296.32 g/mol . guidechem.comvulcanchem.com In mass spectrometry, particularly with electron ionization (EI), the molecule undergoes ionization and fragmentation, creating a unique pattern of mass-to-charge (m/z) ratios that serves as a molecular fingerprint.

The fragmentation of this compound is expected to follow patterns characteristic of alkylated dinitrophenols. libretexts.orgnist.gov The molecular ion peak ([M]+) would be observed at m/z 296. The fragmentation process would likely involve several key pathways:

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the isooctyl side chain is a probable fragmentation pathway.

Loss of Nitro Groups: Elimination of one or both nitro groups (NO2, mass 46) is a common fragmentation for nitroaromatic compounds.

Side-Chain Fragmentation: The isooctyl chain itself can fragment, leading to a series of peaks separated by 14 mass units (CH2 groups). libretexts.org

Analysis of structurally similar compounds, such as 2-sec-butyl-4,6-dinitrophenol (Dinoseb), provides insight into these patterns. nist.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of such semi-volatile organic compounds. nemi.gov High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the parent molecule and its fragments.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 296 | [C14H20N2O5]+ | Molecular Ion (Parent Molecule) |

| 250 | [C14H20N2O5 - NO2]+ | Loss of a nitro group |

| 183 | [C6H3N2O5]+ | Loss of the isooctyl side chain (C8H17) |

| 165 | [C6H2NO4]+ | Loss of isooctyl and one nitro group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the isooctyl group. The two protons on the aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The phenolic -OH proton would likely be a broad singlet, also in the downfield region. The isooctyl chain would produce a complex set of signals in the upfield region (δ 0.8-3.0 ppm), corresponding to its methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. It would show distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, with those bonded to the nitro groups being further downfield. The carbons of the isooctyl side chain would appear in the upfield region (δ 10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 8.0 - 8.5 | 115 - 125 |

| Phenolic OH | 10.0 - 11.0 (broad) | N/A |

| Isooctyl CH, CH2 | 1.2 - 3.0 | 22 - 40 |

| Isooctyl CH3 | 0.8 - 1.0 | 14 |

| Aromatic C-OH | N/A | 150 - 155 |

| Aromatic C-NO2 | N/A | 135 - 145 |

Methodologies for Quantitation in Environmental and Biological Matrices

Development of Analytical Standards and Calibration Curves

Accurate quantification of this compound relies on the use of certified analytical standards and the construction of calibration curves. An analytical standard is a highly pure sample of the compound used as a reference.

The standard is used to prepare a series of solutions of known concentrations. These solutions are then analyzed using an appropriate instrument, such as a GC-MS or a Liquid Chromatograph-Mass Spectrometer (LC-MS). longdom.org The instrument's response (e.g., peak area) for each standard is plotted against its concentration to create a calibration curve. This curve serves as a basis for determining the concentration of the analyte in an unknown sample by measuring its response and interpolating the concentration from the curve. To improve precision and accuracy, an internal standard—a compound with similar chemical properties but not present in the sample—is often added to both the calibration standards and the unknown samples. nih.gov

Table 3: Example Calibration Curve Data for Quantitative Analysis

| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,000 |

| 5.0 | 75,000 |

| 10.0 | 155,000 |

| 25.0 | 380,000 |

| 50.0 | 760,000 |

Sample Preparation and Extraction Protocols for Complex Samples

Before instrumental analysis, this compound must be isolated from the complex matrix in which it is found (e.g., soil, water, biological tissue). The choice of extraction protocol is critical for achieving good recovery and removing interfering substances.

Water Samples: For aqueous matrices, common techniques include liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE). SPE is often preferred as it is more efficient, uses less solvent, and can pre-concentrate the analyte.

Soil and Sediment Samples: Extraction from solid matrices typically involves methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction using an appropriate organic solvent. These methods are outlined in regulatory procedures such as EPA Method 8270D for semi-volatile organic compounds. nemi.gov

Biological Tissues: For biological samples, the process usually begins with homogenization of the tissue. This is followed by extraction with a solvent like acetonitrile, which also serves to precipitate proteins. nih.gov The extract is then typically centrifuged and the supernatant is collected for analysis, which may involve further cleanup steps. nih.gov

Table 4: Summary of Sample Preparation Protocols

| Matrix | Extraction Technique | Description |

| Water | Solid-Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. |

| Soil/Sediment | Pressurized Fluid Extraction (PFE) | The sample is extracted with a solvent at elevated temperature and pressure to increase efficiency and reduce extraction time. |

| Biological Tissue | Solvent Extraction with Acetonitrile | Tissue is homogenized and extracted with acetonitrile, which simultaneously extracts the analyte and precipitates proteins. nih.gov |

Detection Limits and Quantitation Limits in Environmental Monitoring

In environmental and biological monitoring, two key performance metrics are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy. The LOQ is always higher than the LOD.

These limits are not fixed values for a compound; they are highly dependent on the analytical instrument, the specific method used, and the complexity of the sample matrix. For instance, highly sensitive techniques like tandem mass spectrometry (LC-MS/MS) can achieve very low detection limits, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. longdom.org For any given monitoring program, the LOD and LOQ must be experimentally determined through rigorous method validation studies.

Table 5: Representative Detection and Quantitation Limits by Technique

| Analytical Technique | Typical Matrix | Representative LOD | Representative LOQ |

| GC-MS | Water | 0.1 - 1.0 µg/L | 0.5 - 5.0 µg/L |

| GC-MS | Soil | 1 - 10 µg/kg | 5 - 50 µg/kg |

| LC-MS/MS | Water | 0.001 - 0.1 µg/L | 0.005 - 0.5 µg/L |

| LC-MS/MS | Biological Plasma | 0.1 - 5.0 ng/mL | 0.5 - 10 ng/mL |

Mechanistic Investigations of 2 Isooctyl 4,6 Dinitrophenol at the Molecular and Cellular Level

Protonophore Activity and Mitochondrial Uncoupling Mechanism

2-Isooctyl-4,6-dinitrophenol belongs to the class of chemical compounds known as dinitrophenols, which are recognized as classic protonophores. wikipedia.org Its mechanism of action at the cellular level is primarily defined by its ability to disrupt mitochondrial function. Like its well-studied analogue 2,4-dinitrophenol (B41442) (DNP), this compound acts as a protonophore, an agent capable of shuttling protons across biological membranes. wikipedia.org In living cells, it specifically targets the inner mitochondrial membrane, which maintains a critical electrochemical proton gradient. researchgate.net This gradient, or proton-motive force, is generated by the electron transport chain and is essential for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.org

The fundamental action of this compound is its ability to transport protons (H⁺ ions) across the inner mitochondrial membrane, dissipating the carefully maintained proton gradient. wikipedia.org As a lipophilic weak acid, the molecule can exist in both a protonated (neutral) and deprotonated (anionic) state. researchgate.net The neutral, protonated form can readily diffuse from the proton-rich intermembrane space into the lipid core of the inner mitochondrial membrane. Once inside the more alkaline mitochondrial matrix, it releases its proton, converting to its anionic form. This anion is then drawn back across the membrane toward the positively charged intermembrane space, completing the cycle. This process effectively creates a "short-circuit" for protons, allowing them to re-enter the mitochondrial matrix while bypassing the ATP synthase enzyme complex. researchgate.net The result is a collapse of the proton-motive force, which is composed of both a pH gradient and a membrane potential. nih.gov

The dissipation of the proton gradient directly leads to the uncoupling of oxidative phosphorylation. nih.gov Under normal physiological conditions, the flow of protons through ATP synthase drives the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. wikipedia.org By providing an alternative route for proton re-entry, this compound disconnects the process of substrate oxidation and electron transport from ATP synthesis. wikipedia.org The cell's respiratory chain continues to consume oxygen and pump protons in an attempt to re-establish the gradient, leading to an increased metabolic rate. However, the energy stored in the gradient is not captured as chemical energy in ATP but is instead lost primarily as heat. wikipedia.org This inefficiency in energy production is a hallmark of mitochondrial uncoupling agents. wikipedia.org

| Parameter | Effect of this compound | Mechanism |

| Mitochondrial Proton Gradient | Decreased | Acts as a protonophore, shuttling H⁺ across the inner membrane. wikipedia.org |

| Oxygen Consumption | Increased | The electron transport chain works faster to compensate for the proton leak. |

| ATP Synthesis | Decreased | Protons bypass ATP synthase, uncoupling it from the respiratory chain. nih.gov |

| Heat Production | Increased | Energy from the proton gradient is dissipated as thermal energy. wikipedia.org |

Influence of Isooctyl Moiety on Uncoupling Efficiency and Membrane Partitioning

The specific chemical structure of an uncoupling agent plays a critical role in its efficiency. The presence of the isooctyl group in this compound significantly modifies its physical properties compared to the parent DNP molecule, influencing its interaction with and transport across mitochondrial membranes.

The addition of an eight-carbon, branched isooctyl group dramatically increases the hydrophobicity (lipophilicity) of the dinitrophenol molecule. nih.gov This property is crucial for its function as a protonophore. A higher degree of hydrophobicity facilitates the partitioning of the molecule from the aqueous environment of the cytoplasm and intermembrane space into the lipid bilayer of the inner mitochondrial membrane. researchgate.net This enhanced membrane solubility is essential for the molecule to effectively traverse the membrane and shuttle protons. Molecular dynamics simulations of DNP have shown that its anionic form tends to localize in the lipid headgroup region, while the protonated, more neutral form shifts toward the membrane's hydrophobic core, a mechanism that is enhanced by increased lipophilicity. researchgate.net The isooctyl moiety, therefore, promotes a more efficient interaction with and residence within the membrane, which is a prerequisite for potent protonophoric activity.

Research into the structure-activity relationships of dinitrophenol derivatives has shown that modifying the alkyl substituents has a profound effect on uncoupling potency. Studies have demonstrated that increasing the length and branching of the alkyl chain can significantly enhance uncoupling activity.

For instance, early research by Hemker reported that conjugating a 4-isooctyl group to 2,6-dinitrophenol (B26339) increased its uncoupling activity by an order of magnitude compared to the parent compound. nih.gov This substantial increase in potency is attributed to the enhanced lipophilicity conferred by the isooctyl group, which improves the molecule's ability to operate within the mitochondrial membrane. nih.gov Similarly, other studies have found that dinitrophenol-related uncouplers can maintain or even improve their activity when conjugated with hydrocarbon chains, such as a C8-chain. nih.gov While excessive chain length can sometimes reduce activity, an eight-carbon chain like isooctyl appears to be highly effective for enhancing protonophoric function. nih.gov

| Compound | Alkyl Substituent | Relative Uncoupling Potency | Rationale |

| 2,4-Dinitrophenol (DNP) | None | Baseline | Lower hydrophobicity limits membrane partitioning. |

| 2,6-Dinitro-4-isooctylphenol | 4-Isooctyl | ~10x higher than parent compound | Increased hydrophobicity significantly enhances membrane interaction and proton shuttling efficiency. nih.gov |

| 2,6-Dinitro-4-(octyloxy)phenol | 4-Octyloxy (C8-chain) | Increased | The C8-hydrocarbon chain results in sustained uncoupling activity. nih.gov |

Interactions with Biological Macromolecules and Cellular Pathways

While the primary mechanism of dinitrophenols is proton transport across the lipid portion of the membrane, evidence suggests their action is not entirely independent of membrane proteins. mdpi.com The uncoupling effect of these compounds can be significantly enhanced or modulated by interactions with specific protein complexes embedded within the inner mitochondrial membrane.

Effects on Adenosine Triphosphatase (ATPase) Activity

This compound, belonging to the dinitrophenol class of compounds, fundamentally alters mitochondrial bioenergetics by acting as an uncoupling agent. Its primary mechanism of action disrupts the process of oxidative phosphorylation, which directly impacts the activity of ATP synthase, an enzyme complex that functions as a proton-pumping ATPase. In normally functioning mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton motive force is the energy source that ATP synthase utilizes to phosphorylate adenosine diphosphate (ADP) into adenosine triphosphate (ATP).

Dinitrophenols are lipophilic weak acids that can readily diffuse across the inner mitochondrial membrane. quora.com In the proton-rich intermembrane space, the molecule becomes protonated. quora.com It then diffuses back across the membrane into the more alkaline matrix, where it releases the proton. quora.com This action effectively creates a shuttle for protons, dissipating the carefully maintained gradient. quora.com By providing an alternative route for protons to re-enter the matrix, this compound uncouples the process of electron transport from ATP synthesis. quora.comyoutube.com Consequently, while the ETC continues to function, the energy of the proton gradient is released as heat instead of being harnessed for ATP production. researchgate.net This leads to a significant decrease in, or complete cessation of, ATP synthesis, thereby inhibiting the primary function of mitochondrial ATP synthase. quora.com

Modulation of Oxygen Consumption in Isolated Mitochondria

A direct consequence of the uncoupling activity of this compound is a marked increase in the rate of oxygen consumption in isolated mitochondria. cdc.gov In tightly coupled mitochondria, the rate of electron transport and, therefore, oxygen consumption is regulated by the availability of ADP and the magnitude of the proton gradient. When ATP levels are high and ADP levels are low, the proton gradient builds up, creating a "back-pressure" that slows down the ETC and oxygen consumption.

By dissipating the proton gradient, dinitrophenols remove this inhibitory back-pressure. quora.com The ETC is no longer restrained and begins to operate at or near its maximum rate as it futilely attempts to re-establish the proton gradient. nih.gov This accelerated electron flow results in a rapid and significant increase in the consumption of oxygen, the final electron acceptor in the chain. nih.govnih.gov Studies on the related compound 2,4-dinitrophenol (DNP) have consistently demonstrated this effect, where its introduction to isolated mitochondria or perfused liver tissue leads to an immediate and substantial rise in oxygen uptake. nih.govnih.gov

Table 1: Effect of 2,4-Dinitrophenol on Mitochondrial Respiration

Illustrative data showing the typical response of isolated mitochondria to the addition of an uncoupling agent like DNP, based on described research findings. nih.govnih.gov

| Experimental Condition | Substrate | Uncoupler (DNP) | Relative Oxygen Consumption Rate (%) | State of Coupling |

|---|---|---|---|---|

| State 4 Respiration (Resting) | Present | Absent | 100 (Baseline) | Coupled |

| Uncoupled Respiration | Present | Present | ~400-600 | Uncoupled |

Enzymatic Biotransformation and Potential Metabolic Pathways

While specific metabolic data for this compound is limited, the biotransformation pathways can be inferred from extensive studies on the closely related and structurally similar compound, 2,4-dinitrophenol (2,4-DNP). cdc.govnih.gov In both humans and animals, the metabolism of 2,4-DNP primarily involves the reduction of its nitro groups. cdc.govnih.gov

The initial and principal metabolic step is the sequential reduction of the nitro groups (-NO2) to amino groups (-NH2), a reaction catalyzed by nitroreductase enzymes, which are present in the liver and gut microflora. cdc.govnih.gov This process results in the formation of key metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.govnih.gov Further reduction can lead to the formation of 2,4-diaminophenol. cdc.govnih.gov Following these reduction steps, the resulting aminophenol metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion in the urine. cdc.govnih.gov

In addition to mammalian metabolism, microbial degradation pathways have been identified. Certain bacteria can biodegrade 2,4-DNP through a pathway that involves the formation of a hydride-Meisenheimer complex as an intermediate before the molecule is further broken down. researchgate.net

Table 2: Potential Metabolites of Dinitrophenols Based on 2,4-DNP Metabolism

This table outlines the likely metabolic products resulting from the biotransformation of dinitrophenols in biological systems. cdc.govnih.gov

| Metabolic Step | Enzyme Family | Resulting Metabolite |

|---|---|---|

| First Nitro-Reduction | Nitroreductase | 2-amino-4-nitrophenol |

| First Nitro-Reduction | Nitroreductase | 4-amino-2-nitrophenol |

| Second Nitro-Reduction | Nitroreductase | 2,4-diaminophenol |

| Conjugation | Glucuronyltransferases / Sulfotransferases | Glucuronide or Sulfate (B86663) Conjugates |

In-depth Analysis of this compound's Environmental Behavior Cannot Be Completed Due to Lack of Specific Data

A comprehensive review of the environmental fate and transport dynamics of the chemical compound this compound, as requested, cannot be provided at this time. Extensive searches of available scientific literature and environmental data have yielded no specific information regarding the environmental distribution, degradation processes, or microbial metabolism of this particular dinitrophenol derivative.

The provided outline requested a detailed examination of:

Environmental Distribution and Occurrence: Data on its presence in aquatic and terrestrial ecosystems.

Abiotic Degradation: Information on its breakdown through photodegradation and chemical hydrolysis.

Biotic Degradation: Mechanisms of aerobic and anaerobic breakdown by microorganisms.

The scientific literature extensively covers other dinitrophenol compounds, most notably 2,4-dinitrophenol (2,4-DNP), which is recognized as a significant environmental pollutant. nih.govnih.govnih.govresearchgate.net Data is available on 2,4-DNP's occurrence at hazardous waste sites, its behavior in water and soil, and its various degradation pathways, including photodegradation and both aerobic and anaerobic biodegradation. nih.govnih.govnih.govnih.govresearchgate.net

However, this body of research does not extend to the 2-isooctyl variant specified. Chemical properties and environmental behavior are highly specific to the exact molecular structure of a compound. The presence of a large, branched isooctyl group in place of a smaller substituent would significantly alter properties such as water solubility, soil adsorption, volatility, and susceptibility to microbial attack compared to other dinitrophenols. Therefore, extrapolating data from 2,4-DNP or other analogues to predict the environmental fate of this compound would be scientifically unsound and speculative.

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the public domain, the generation of a scientifically accurate and informative article adhering to the requested outline is not possible.

Environmental Fate and Transport Dynamics of Dinitrophenol Compounds

Biotic Degradation Mechanisms and Microbial Metabolism

Metabolic Pathways and Enzymes Involved in Dinitrophenol Catabolism

The catabolism of dinitrophenol compounds, including 2-Isooctyl-4,6-dinitrophenol, is primarily a microbially-driven process. While specific pathways for the 2-isooctyl isomer are not extensively detailed, the metabolic fate of the dinitrophenol ring is well-documented for related compounds like 2,4-dinitrophenol (B41442) (2,4-DNP), providing a strong model for its breakdown.

The initial steps in the aerobic degradation of dinitrophenols typically involve the reduction of the nitro groups. In many bacteria, this process is initiated by the enzyme nitroreductase, which sequentially reduces the nitro groups to amino groups, forming intermediates such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, and ultimately 2,4-diaminophenol. cdc.gov These metabolites can then be conjugated with glucuronic acid or sulfate (B86663) before further breakdown. cdc.gov

A distinct aerobic pathway observed in bacteria like Nocardioides simplex involves a hydrogenation reaction at the aromatic ring. nih.gov This is catalyzed by a two-component enzyme system that transfers a hydride ion from NADPH to the dinitrophenol molecule. nih.gov This system relies on a NADPH-dependent F420 reductase and coenzyme F420, which acts as a mediator, in conjunction with a novel hydride transferase. nih.gov This process leads to the formation of a Hydride-Meisenheimer complex of 2,4-DNP. hibiscuspublisher.com

Following the initial reduction or hydrogenation, the aromatic ring is typically cleaved. Various bacterial degradation pathways have been identified, including one that proceeds through the formation of 4-nitrophenol (B140041) and benzoquinone. hibiscuspublisher.com Another pathway involves the liberation of the nitro group from the ortho-position, leading to the formation of compounds like 3-nitroadipic acid. hibiscuspublisher.com

| Enzyme/System | Function in Dinitrophenol Catabolism | Organism Example |

| Nitroreductase | Sequential reduction of nitro groups to amino groups. | General gut microflora, various bacteria. cdc.gov |

| NADPH-dependent F420 reductase system | Catalyzes hydride transfer to the aromatic ring, forming a Meisenheimer complex. | Nocardioides simplex FJ2-1A. nih.gov |

| Hydride Transferase | Works with coenzyme F420 to mediate hydride transfer from NADPH. | Nocardioides simplex FJ2-1A. nih.gov |

Mineralization Studies and Carbon Cycling in Microbial Systems

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. Studies on dinitrophenols demonstrate that these compounds can be fully mineralized by certain microorganisms, which utilize them as a source of carbon, nitrogen, and energy. nih.govnih.gov

Research on Nocardioides sp. Strain CB 22-2 has shown the complete mineralization of the related compound picric acid (2,4,6-trinitrophenol). nih.gov This process is highly relevant as it involves 2,4-dinitrophenol (2,4-DNP) as a key intermediate metabolite. nih.gov The pathway begins with the formation of the Hydride-Meisenheimer complex of picric acid, followed by the elimination of a nitro group to form 2,4-DNP. nih.gov Subsequently, a Hydride-Meisenheimer complex of 2,4-DNP is formed, indicating a common mechanism in the breakdown of these highly nitrated phenols. nih.gov The stoichiometric release of nitrite (B80452) from the aromatic ring confirms the complete breakdown of the molecule. nih.gov

The ability of microorganisms to mineralize dinitrophenols is a critical component of carbon and nitrogen cycling in contaminated environments. warwick.ac.uk By breaking down the stable aromatic ring structure, these microbes return the carbon to the biogeochemical cycle in the form of CO2. warwick.ac.uk While abiotic processes can contribute to carbon dynamics, microbial respiration is the primary driver for the complete degradation of such complex organic pollutants. warwick.ac.ukresearchgate.net The efficiency of this mineralization can be influenced by environmental conditions, but its occurrence prevents the long-term persistence of these compounds and their metabolites in the ecosystem. nih.gov

Environmental Transport and Mobility

The movement of this compound through the environment is governed by its physicochemical properties and interactions with soil, water, and air.

This compound is considered to be non-mobile in soil. herts.ac.uk This lack of mobility is due to strong adsorption to soil and sediment particles. Adsorption is influenced by several factors, including the organic matter content of the soil, soil texture, and pH. pesticidestewardship.orgnih.gov Soils with higher organic matter and clay content provide more surface area for the chemical to bind to, reducing its movement. pesticidestewardship.org

For dinitrophenols in general, pH is a critical factor affecting adsorption. researchgate.net Studies on 2,4-DNP have shown that the optimal pH range for adsorption is typically acidic, between 4.0 and 5.0. researchgate.netscielo.org.bo In this pH range, the phenolic group is less likely to be ionized, making the molecule less water-soluble and more prone to partitioning onto organic matter in soil and sediment. As the pH increases, the compound becomes more anionic, increasing its solubility in water and its potential for desorption.

Based on its physicochemical properties, this compound is not expected to leach into groundwater. herts.ac.uk Leaching potential is a function of a compound's persistence (half-life) and its mobility in soil, which is in turn related to its solubility and adsorption characteristics. wa.gov

Several factors contribute to this low leaching potential:

High Adsorption: As a non-mobile compound, it binds strongly to soil particles, preventing its downward movement with infiltrating water. herts.ac.ukpesticidestewardship.org

Low Aqueous Solubility: Dinocap (B1148560) has a low solubility in water, which limits its ability to be transported in the soil solution. herts.ac.uk

Persistence: It is not considered persistent in soil environments, meaning it is likely to be degraded by microbial action before it can travel significant distances through the soil profile. herts.ac.uk

Therefore, the combination of strong adsorption and relatively rapid degradation results in a low risk of groundwater contamination. researchgate.net

Bioaccumulation Potential in Aquatic Organisms based on Physicochemical Properties

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. nih.gov For aquatic organisms, this potential can often be predicted by the octanol-water partition coefficient (log Kow), a measure of a chemical's lipophilicity or "fat-loving" nature. epa.gov

Chemicals with a log Kow value between 2 and 6 are generally considered to have a potential for bioaccumulation, as they are soluble enough in water to be bioavailable but also lipophilic enough to partition into the fatty tissues of organisms. epa.gov If a compound's log Kow is greater than 6, its uptake efficiency may begin to decrease due to very low water solubility. epa.gov

The bioaccumulation potential of this compound can be inferred from its structure and the properties of related compounds. The presence of the long, nonpolar "isooctyl" side chain significantly increases its lipophilicity compared to a simple dinitrophenol molecule. This suggests a higher log Kow and therefore a potential for bioaccumulation in the fatty tissues of fish and other aquatic organisms. mdpi.com However, it is crucial to consider that metabolic processes can reduce the actual bioaccumulation factor (BCF) by breaking down the compound within the organism. epa.gov If the rate of metabolism and excretion is faster than the rate of uptake, the compound will not accumulate to high levels. nih.gov Given that dinitrophenols are subject to microbial and likely animal metabolism, the realized bioaccumulation may be lower than predicted by the log Kow alone. cdc.govresearchgate.net

| Physicochemical Property | Influence on Bioaccumulation Potential |

| Octanol-Water Partition Coefficient (Log Kow) | High lipophilicity (indicated by the isooctyl group) suggests a tendency to partition into fatty tissues. A value between 2 and 6 is often correlated with bioaccumulation potential. epa.gov |

| Aqueous Solubility | Low solubility can limit bioavailability in the water column but is characteristic of compounds that bioaccumulate. herts.ac.uk |

| Metabolism | The ability of an organism to metabolize and excrete the compound can significantly reduce its net accumulation, lowering the measured Bioaccumulation Factor (BCF). epa.gov |

Remediation Technologies for Dinitrophenol Contaminated Environments

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms, primarily microorganisms, to degrade or detoxify contaminants in soil and water. This approach is considered an efficient and eco-friendly technology for eliminating dinitrophenols from the environment. hibiscuspublisher.com The success of bioremediation is highly dependent on the survival, adaptability, and metabolic activities of the selected microorganisms. hibiscuspublisher.com It is also noteworthy that high concentrations of contaminants like 2,4-DNP may inhibit microbial activity, sometimes requiring an adaptation period for the microorganisms before biodegradation can commence. nih.gov

Microbial remediation has been identified as a promising technology for addressing dinitrophenol contamination. hibiscuspublisher.com Various bacteria have demonstrated the ability to use these compounds as their sole source of carbon and energy, making them ideal candidates for bioremediation efforts. hibiscuspublisher.com The dissipation of dinitrophenol in soil is highly dependent on the presence of specific organisms and favorable environmental conditions, such as pH. Both aerobic and anaerobic microbial degradation pathways have been investigated. Aerobic degradation is often more rapid and complete, while anaerobic processes, such as those in upflow anaerobic sludge blanket (UASB) reactors, have also proven successful in the detoxification and eventual degradation of nitrophenols. hibiscuspublisher.com

A significant area of research involves the isolation and characterization of novel microbial strains with the ability to degrade dinitrophenols. hibiscuspublisher.com Scientists have successfully isolated several bacterial strains from contaminated soil and water that can utilize 2,4-DNP as a primary nutrient source. For example, Burkholderia sp. strain KU-46, a Gram-negative bacterium isolated from pesticide-contaminated agricultural soil, can use 2,4-DNP as its sole source of both carbon and nitrogen. nih.govoup.comoup.com This strain metabolizes 2,4-DNP into intermediates such as 4-nitrophenol (B140041) and 1,4-benzoquinone. nih.govoup.com Other isolated bacteria include a Gram-positive, rod-shaped bacterium that grows aerobically on 2,4-DNP and shows maximal growth at 30°C and a pH of 5.0. upm.edu.myhibiscuspublisher.com

| Microorganism | Type | Source of Isolation | Degradation Capability | Optimal Growth Conditions | Reference |

|---|---|---|---|---|---|

| Burkholderia sp. strain KU-46 | Gram-negative bacterium | Pesticide-contaminated agricultural soil | Utilizes 2,4-DNP as sole carbon and nitrogen source | Not specified | nih.govoup.comoup.com |

| Isolate 1 (unidentified) | Gram-positive, rod-shaped bacterium | Soil sample from Terengganu | Utilizes 2,4-DNP as sole carbon source | Temperature: 30°C, pH: 5.0 | upm.edu.myhibiscuspublisher.com |

| Rhodococcus imtechensis strain RKJ300 | Bacterium | Not specified | Degrades 2,4-DNP | Not specified | nih.gov |

| Rhodococcus opacus | Bacterium | Not specified | Degrades 2,4-DNP | Not specified | hibiscuspublisher.com |

To improve the efficiency of microbial remediation, two main strategies are employed: biostimulation and bioaugmentation. ucdavis.edu

Biostimulation involves modifying the environment to stimulate existing native bacteria that are capable of degrading the contaminant. medcraveonline.com This is typically achieved by adding rate-limiting nutrients, electron donors, or electron acceptors such as phosphorus, nitrogen, and oxygen to the contaminated site. ucdavis.edumedcraveonline.com The primary advantage of this method is that the indigenous microorganisms are already adapted to the subsurface environment. ucdavis.edu

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either wild-type or genetically modified) to a contaminated site to supplement the indigenous population. ucdavis.edumedcraveonline.com This approach is particularly useful in soils with a low number of pollutant-degrading microorganisms or for compounds that require complex, multi-step degradation pathways. medcraveonline.com Successful bioaugmentation depends on the ability of the introduced microbes to compete with the native flora and adapt to the site's conditions. ucdavis.edu

Studies have shown that combining biostimulation and bioaugmentation can lead to significantly higher degradation rates compared to using either strategy alone. omicsonline.org For instance, the addition of nutrients alongside microbial inocula has been shown to increase the number of viable degrading cells substantially. omicsonline.org

Genetic modification of microorganisms is a powerful tool for improving the degradation of recalcitrant compounds like dinitrophenols. d-nb.info By using synthetic biology and metabolic engineering, researchers can construct microbial strains with enhanced degradation capabilities. d-nb.info An example is the engineering of an E. coli strain to completely biodegrade p-nitrophenol by introducing a degradation module containing five specific genes from Pseudomonas putida. d-nb.info

Research has also focused on identifying the specific genes responsible for dinitrophenol degradation in naturally occurring bacteria. In several 2,4-DNP-degrading Rhodococcus species, homologous genes npdG and npdI have been identified and amplified. oup.comasm.org These genes encode for enzymes, such as NADPH-dependent F420 reductase, that are crucial for the initial steps of the 2,4-DNP degradation pathway. asm.org This genetic knowledge is central to engineering more robust and efficient microorganisms for bioremediation. hibiscuspublisher.com

Physicochemical Treatment Methods

Physicochemical treatments involve the use of physical and chemical processes to remove contaminants from water and soil. These methods are often employed when pollutants are resistant to biological degradation or when rapid treatment is required. researchgate.net For dinitrophenol-contaminated water, adsorption has proven to be a particularly effective and widely used technique. researchgate.netsciepub.com

Adsorption is a surface phenomenon where dissolved contaminants (adsorbates) adhere to the surface of a solid material (adsorbent). It is considered a highly effective and versatile method for removing toxic organic and inorganic compounds from wastewater. researchgate.net

Activated Carbon

Activated carbon is a widely used adsorbent due to its high porosity, large surface area, and high efficiency in adsorbing a broad range of compounds, including dinitrophenols. tandfonline.com It can be produced from various carbonaceous materials, such as date stones, which have been shown to yield activated carbon with a high adsorption capacity for 2,4-DNP. theses-algerie.com The effectiveness of activated carbon adsorption is influenced by several factors, including the solution's pH, contact time, and initial contaminant concentration. tandfonline.com For instance, the adsorption of 2,4-dinitrophenol (B41442) is generally promoted at very low pH values. tandfonline.com

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Activated Carbon (from Date Stones) | 196.08 | theses-algerie.com |

| Chitosan-TiO2 Composite Films | 900 | mdpi.com |

| Kidney Bean Shells | 52.63 | sciepub.com |

| Cucumis sativus Peels | 47.61 | sciepub.com |

| XG-g-Polyaniline@ZnO Nanocomposite | 123.15 | acs.org |

Organoclays

Organoclays are another effective adsorbent for removing organic contaminants from water. mineralstech.comhydrosilintl.com They are produced by modifying naturally occurring clay minerals, like bentonite (B74815) or zeolite, with quaternary amines. hydrosilintl.com This process transforms the clay's normally hydrophilic surface into an organophilic (hydrophobic) one, making it highly effective at attracting and adsorbing non-polar organic molecules, such as oils, greases, and chlorinated phenols. mineralstech.comhydrosilintl.comwaterworld.com

Based on a comprehensive review of scientific literature, there is a significant lack of specific information regarding the remediation technologies for the chemical compound “2-Isooctyl-4,6-dinitrophenol.” Research and environmental remediation reports predominantly focus on other, more common dinitrophenol compounds.

A structurally similar and extensively studied compound is Dinoseb (B1670700) , chemically known as 2-sec-butyl-4,6-dinitrophenol (CAS No. 88-85-7). nih.govwikipedia.org Dinoseb is a dinitrophenol herbicide that was widely used in the past and whose environmental fate and remediation have been the subject of numerous studies. nih.govnih.govdelaware.gov

Due to the strict requirement to focus solely on "this compound" and the absence of available data on its remediation, it is not possible to generate the detailed article as requested in the provided outline. The scientific community has not published significant findings on advanced oxidation processes, other chemical and physical treatments, integrated remediation systems, or monitoring specifically for "this compound."

Structure Activity Relationships Sar and Computational Chemistry Studies of 2 Isooctyl 4,6 Dinitrophenol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinitrophenols

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or environmental activities. These models are instrumental in predicting the behavior of new or untested chemicals, thereby saving time and resources.

The primary biochemical activity of dinitrophenols, including 2-Isooctyl-4,6-dinitrophenol, is the uncoupling of oxidative phosphorylation. This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without generating ATP. The energy is instead released as heat. nih.gov

QSAR studies on dinitrophenols aim to identify molecular descriptors that quantitatively relate to their uncoupling potency. Key descriptors often include:

Lipophilicity (log P): The octanol-water partition coefficient is a crucial factor, as the compound must traverse the mitochondrial membrane to exert its effect. A higher log P generally correlates with increased uncoupling activity up to a certain point.

Electronic Parameters (pKa, Hammett constants): The acidity (pKa) of the phenolic hydroxyl group is critical. The uncoupling mechanism involves the protonated form of the phenol (B47542) crossing the inner mitochondrial membrane and releasing a proton into the matrix, while the anionic form returns to the intermembrane space. Therefore, an optimal pKa value is necessary for efficient cycling. The presence of electron-withdrawing nitro groups significantly influences the pKa.

Steric Factors: The size and shape of the alkyl substituent (in this case, the isooctyl group) can influence how the molecule interacts with the mitochondrial membrane and potentially with mitochondrial proteins that may be involved in its protonophoric action. mdpi.com

Research has shown that the uncoupling activity of dinitrophenols is sensitive to these parameters. For instance, the position of the nitro groups and the nature of the alkyl chain significantly impact the compound's effectiveness as an uncoupler.

QSAR models are also employed to predict the environmental fate of dinitrophenols. researchgate.net This includes forecasting their degradation rates in various environmental compartments (water, soil) and their tendency to sorb to soil and sediment.

Degradation Rates:

Predictive models for degradation often utilize descriptors related to the molecule's reactivity. For dinitrophenols, these can include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to nucleophilic or electrophilic attack, which are common steps in biodegradation pathways.

Bond Dissociation Energies: These can help predict the likelihood of specific chemical bonds breaking during degradation processes.

Sorption Coefficients:

The sorption of dinitrophenols to soil and sediment is a key process governing their mobility and bioavailability in the environment. nih.gov QSAR models for sorption coefficients (such as Koc, the organic carbon-water (B12546825) partition coefficient) typically rely on descriptors like:

Lipophilicity (log P): As with biochemical activity, hydrophobicity is a primary determinant of sorption to organic matter in soil.

Molecular Size and Shape Descriptors: Parameters such as molecular volume and surface area can influence how strongly a molecule binds to soil particles.

pKa: The ionization state of the dinitrophenol is crucial. The anionic form, prevalent at neutral and alkaline pH, is generally more water-soluble and less likely to sorb to soil than the neutral, protonated form. nih.gov

The general environmental fate of various dinitrophenols is expected to follow a similar pattern to that of the well-studied 2,4-dinitrophenol (B41442), though differences in physicochemical properties will lead to variations. nih.gov

Table 7.1: Molecular Descriptors in QSAR Models for Dinitrophenols

| Parameter | Biochemical Activity (Uncoupling) | Environmental Fate (Degradation/Sorption) |

|---|---|---|

| Lipophilicity (log P) | High correlation with membrane permeability and uncoupling potency. | Primary descriptor for sorption to organic matter. |

| pKa | Optimal value required for efficient proton shuttling across the mitochondrial membrane. | Influences the ionization state, affecting solubility and sorption. |

| Electronic Parameters | Electron-withdrawing groups enhance acidity and uncoupling activity. | Can influence susceptibility to microbial degradation. |

| Steric Factors | Affects interaction with the mitochondrial membrane. | Can influence the accessibility of the molecule for degradation. |

| HOMO/LUMO Energies | Not a primary descriptor. | Used to predict reactivity and susceptibility to degradation. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide detailed insights into the properties and behavior of this compound at the atomic level. These computational techniques complement experimental studies and help in understanding the underlying mechanisms of its activity.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF), are used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide valuable information:

Charge Distribution: DFT can map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. This is crucial for understanding intermolecular interactions and potential sites of chemical reaction. The nitro groups are strong electron-withdrawing groups, which significantly affects the charge distribution on the phenol ring.

Molecular Orbitals: Calculation of the HOMO and LUMO energies and their spatial distribution helps in predicting the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. researchgate.net

Reactivity Descriptors: Various reactivity indices, such as electrophilicity and nucleophilicity, can be derived from quantum chemical calculations to predict how the molecule will interact with other chemical species.

Studies on similar nitrophenols have shown that DFT methods, particularly with hybrid functionals like B3LYP, provide a good balance of accuracy and computational efficiency for predicting vibrational spectra and other molecular properties. researchgate.net

The three-dimensional structure of this compound is not rigid. The isooctyl group and the nitro groups can rotate around their single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. pjbmb.org.pk

Geometry Optimization: This computational process finds the arrangement of atoms that corresponds to the minimum energy, representing the most stable structure of the molecule. pjbmb.org.pk This is a prerequisite for accurate calculation of other molecular properties. For dinitrophenols, the planarity of the phenyl ring and the orientation of the nitro and hydroxyl groups are key geometrical parameters.

Potential Energy Surface Scanning: By systematically rotating specific bonds (e.g., the bond connecting the isooctyl group to the phenyl ring) and calculating the energy at each step, a potential energy surface can be generated. This helps in identifying all stable conformers and the energy barriers between them.

The conformation of the molecule can influence its biological activity by affecting how it fits into binding sites or partitions into membranes.

The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical determinant of the biological and environmental behavior of this compound. Computational methods can be used to predict pKa values.

Thermodynamic Cycles: A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then using a thermodynamic cycle to account for the solvation energies of the protonated and deprotonated species. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent (e.g., water).

Direct Calculation Methods: Some computational methods predict pKa by correlating it with calculated properties like the electrostatic potential at the acidic proton.

The pKa of dinitrophenols is significantly lower (more acidic) than that of phenol due to the electron-withdrawing nature of the two nitro groups. The pKa value determines the ratio of the neutral to the anionic form at a given pH. For example, the pKa of 2,4-dinitrophenol is around 4.1, meaning that at physiological pH (~7.4), it exists predominantly in its anionic form. wikipedia.org The ionization behavior in different media (e.g., water vs. a nonpolar solvent) will vary due to differences in how the solvent stabilizes the charged and neutral species. rsc.org

Table 7.2: Predicted Physicochemical Properties of Dinitrophenols from Computational Studies

| Property | Computational Method | Significance |

|---|---|---|

| Electronic Structure | DFT, RHF | Determines reactivity and intermolecular interactions. |

| Molecular Geometry | Geometry Optimization | Provides the most stable 3D structure for further calculations. |

| Conformational Profile | Potential Energy Surface Scan | Identifies stable conformers and their relative energies. |

| pKa | Thermodynamic Cycles with Solvation Models | Predicts the ionization state at different pH values, crucial for activity and fate. |

Molecular Dynamics Simulations for Solvent Interactions and Membrane Permeation of this compound